Thermodynamic properties of 9H-thioxanthene-9-thione derivatives
Thermodynamic properties of 9H-thioxanthene-9-thione derivatives
An In-Depth Technical Guide to the Thermodynamic Properties of 9H-Thioxanthene-9-thione and its Analogs
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 9H-thioxanthene derivatives, with a specific focus on the methodologies used for their determination. Thioxanthene-based scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities, including antitumor and antipsychotic properties.[1][2][3] A thorough understanding of their thermodynamic characteristics, such as stability, volatility, and phase behavior, is paramount for applications ranging from drug formulation and purification to the design of novel organic electronic materials. While experimental data for the subject compound, 9H-thioxanthene-9-thione, is limited, this guide leverages data from its close structural analog, 9H-thioxanthen-9-one (thioxanthone), to illustrate the core principles. We delve into the causality behind key experimental techniques—Combustion Calorimetry, Knudsen Effusion, and Differential Scanning Calorimetry—providing not just procedural steps but the scientific rationale for their application. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of these important heterocyclic compounds.
Introduction: The Significance of the Thioxanthene Scaffold
The 9H-thioxanthene core is a sulfur-containing heterocyclic system that forms the basis for a wide array of derivatives with significant pharmacological and photophysical properties. These compounds, which are bioisosteres of naturally occurring xanthones, have garnered substantial interest for their potential as therapeutic agents.[2][4] Derivatives have been developed as antipsychotic drugs, and recent research has highlighted their promise as anticancer agents, capable of inhibiting the growth of various human tumor cell lines.[1][2][3]
The thermodynamic properties of these molecules are not merely academic data points; they are critical determinants of a compound's real-world applicability. Key parameters include:
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Standard Enthalpy of Formation (ΔfH°): A direct measure of a molecule's intrinsic thermodynamic stability. This is crucial for understanding chemical reactivity and potential degradation pathways.
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Standard Enthalpy of Sublimation (ΔsubH°): Represents the energy required to transition from a solid to a gaseous state.[5] This property governs the compound's volatility and is essential for purification processes like sublimation and for understanding intermolecular forces in the crystal lattice.
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Enthalpy of Fusion (ΔfusH°): The energy needed to melt the solid. This is fundamental to determining purity, understanding solubility behavior (a key factor in drug bioavailability), and designing crystallization processes.
Understanding these properties allows researchers to predict a derivative's behavior during manufacturing, formulation, and storage, ensuring the development of safe, stable, and effective products.
Core Thermodynamic Properties: A Data-Driven Look at an Analog
The principal thermodynamic properties for thioxanthone, determined through rigorous experimentation, are summarized below.
| Thermodynamic Property | Symbol | Value (kJ·mol⁻¹) | Source |
| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | -6840.50 ± 3.50 | [6][7] |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -20.50 ± 3.60 | [8] |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | 94.30 ± 3.60 | [8][9] |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | 114.81 ± 0.41 | [8] |
| Molar Enthalpy of Fusion | ΔfusH | 28.40 | [8] |
These values are interconnected. For instance, the gas-phase enthalpy of formation can be derived from the solid-phase enthalpy of formation and the enthalpy of sublimation, illustrating the thermodynamic cycle that underpins these measurements.
Experimental Determination of Thermodynamic Properties
The acquisition of reliable thermodynamic data hinges on the selection of appropriate, high-precision experimental techniques. The choice of method is dictated by the specific property being measured and the physical characteristics of the compound, such as its volatility and thermal stability.
Combustion Calorimetry: Quantifying Molecular Stability
Expertise & Causality: To determine the standard enthalpy of formation (ΔfH°), the most reliable and primary method is combustion calorimetry.[10] This technique measures the heat released during the complete and controlled combustion of a substance in an oxygen-rich environment. The immense energy release during bond formation in the products (CO₂, H₂O, SO₂) is precisely measured. By applying Hess's Law and subtracting the known enthalpies of formation of the products from the measured enthalpy of combustion, one can accurately calculate the enthalpy of formation of the reactant compound. For sulfur-containing compounds like thioxanthene derivatives, a rotating-bomb calorimeter is often employed to ensure that the sulfuric acid formed upon combustion dissolves completely in water, leading to a well-defined final state and thus a more accurate result.[11]
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
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Sample Preparation: A precise mass (typically on the milligram scale) of the crystalline 9H-thioxanthene-9-thione derivative is pressed into a pellet.
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Crucible Loading: The pellet is placed in a platinum crucible, and a cotton fuse of known mass and combustion energy is positioned to ensure ignition. A small, known amount of water is added to the bomb to facilitate the formation of sulfuric acid.
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Bomb Assembly: The crucible is placed inside the high-pressure vessel ("bomb"), which is then sealed and pressurized with high-purity oxygen (typically to ~3 MPa).
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Calorimeter Setup: The sealed bomb is submerged in a known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
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Ignition & Data Acquisition: The sample is ignited by passing a current through the fuse. The temperature of the surrounding water is monitored and recorded continuously as it rises due to the heat released by the combustion.
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Correction & Calculation: The raw temperature rise is corrected for heat exchange with the surroundings and the energy of ignition. The energy equivalent of the calorimeter (calibrated using a standard like benzoic acid) is used to convert the corrected temperature rise into the standard energy of combustion (ΔcU°). This value is then used to derive the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°).
Knudsen Effusion Method: Probing Volatility
Expertise & Causality: The enthalpy of sublimation (ΔsubH°) is derived from the temperature dependence of a compound's vapor pressure. For high molecular weight organic solids like thioxanthene derivatives, which have very low vapor pressures at ambient temperatures, the Knudsen effusion method is the technique of choice.[1][12] It relies on measuring the rate of mass loss of a substance effusing through a small, well-defined orifice into a high vacuum. This mass loss rate is directly proportional to the vapor pressure inside the cell. By measuring this rate at several different temperatures, the Clausius-Clapeyron equation can be applied to a plot of ln(p) vs. 1/T, where the slope yields the enthalpy of sublimation. This method is trusted because it operates under equilibrium conditions and is highly sensitive to the low vapor pressures characteristic of these compounds.[12]
Experimental Protocol: Knudsen Effusion
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Sample Loading: A small amount of the crystalline sample is loaded into the effusion cell, which is a small container with a micro-sized orifice in its lid.
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High Vacuum: The cell is placed in a high-vacuum chamber (P < 10⁻³ Pa) and heated to the desired starting temperature. A pre-sublimation step is often performed to remove any volatile impurities.[12]
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Mass Loss Measurement: The rate of mass loss is measured over time. This can be done continuously using a microbalance or by weighing the cell before and after a set period at a constant temperature.
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Temperature Variation: The experiment is repeated at several different, precisely controlled temperatures.
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Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss.
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Calculation of ΔsubH°: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (1/T). The slope of the resulting line is equal to -ΔsubH°/R (where R is the ideal gas constant), from which the enthalpy of sublimation is calculated.
Differential Scanning Calorimetry (DSC): Mapping Thermal Behavior
Expertise & Causality: Differential Scanning Calorimetry (DSC) is a workhorse thermal analysis technique that provides rapid and accurate data on phase transitions and heat capacity.[10] It works by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference. When the sample undergoes a thermal event, such as melting (an endothermic process), it requires more heat flow than the reference to maintain the same rate of temperature increase. This difference is detected and plotted against temperature. The area of the resulting peak is directly proportional to the enthalpy of the transition (e.g., ΔfusH°), and the shift in the baseline corresponds to the sample's heat capacity (Cp). This method is invaluable because it requires very little sample and provides a complete thermal profile, identifying melting points, purity, and other phase transitions in a single experiment.[13]
Experimental Protocol: Differential Scanning Calorimetry
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Sample Encapsulation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, including a starting temperature, an ending temperature, and a constant heating rate (e.g., 5-10 K/min). The cell is purged with an inert gas like nitrogen.
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Heating and Data Collection: The program is initiated. The instrument heats both the sample and reference pans at the specified rate and records the differential heat flow as a function of temperature.
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Data Analysis:
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Enthalpy of Fusion (ΔfusH°): The endothermic peak corresponding to melting is identified. The software integrates the area under this peak to calculate the enthalpy of fusion.
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Melting Point (Tfus): The onset or peak temperature of the melting endotherm is taken as the melting point.
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Heat Capacity (Cp): The heat capacity is determined by analyzing the vertical shift in the heat flow baseline.
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Conclusion and Future Outlook
The thermodynamic characterization of 9H-thioxanthene-9-thione and its derivatives is essential for advancing their application in medicine and technology. While there is a clear data gap for the thione compound itself, the established methodologies successfully used for its thioxanthone analog provide a clear and validated path forward. Techniques such as rotating-bomb calorimetry, Knudsen effusion, and DSC are robust, reliable, and provide the critical data—enthalpies of formation, sublimation, and fusion—needed to build a complete thermodynamic profile.
Future research should focus on the systematic experimental determination of these properties for 9H-thioxanthene-9-thione and a library of its substituted derivatives. This would not only fill the existing data void but also enable the development of structure-property relationships, allowing for the rational design of new molecules with tailored thermodynamic characteristics for specific applications.
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